molecular formula C6H4F2INO2S B6254804 2,4-difluoro-3-iodobenzene-1-sulfonamide CAS No. 874804-19-0

2,4-difluoro-3-iodobenzene-1-sulfonamide

Cat. No.: B6254804
CAS No.: 874804-19-0
M. Wt: 319.1
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Description

2,4-Difluoro-3-iodobenzene-1-sulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 4, an iodine atom at position 3, and a sulfonamide (-SO₂NH₂) group at position 1. This compound’s unique substitution pattern imparts distinct electronic, steric, and physicochemical properties. The sulfonamide moiety offers hydrogen-bonding capability, influencing solubility and biological target interactions. Applications span medicinal chemistry (e.g., enzyme inhibition) and materials science, though its primary research focus lies in pharmacological analog development .

Properties

CAS No.

874804-19-0

Molecular Formula

C6H4F2INO2S

Molecular Weight

319.1

Purity

95

Origin of Product

United States

Preparation Methods

One common method includes the reaction of 2,4-difluoroiodobenzene with sulfonamide under specific conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4-difluoro-3-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as acetonitrile . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-difluoro-3-iodobenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: It is used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of 2,4-difluoro-3-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong interactions with biological molecules, influencing various pathways and processes. The presence of halogen atoms can also affect the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Diphenylamine Family

Evidence from diphenylamine analogs (e.g., tofenamic acid, a nonsteroidal anti-inflammatory drug) highlights the role of halogenation in bioactivity. For instance:

Compound Substituents Molecular Weight (g/mol) LogP Key Biological Activity
2,4-Difluoro-3-iodobenzene-1-sulfonamide 2-F, 4-F, 3-I, 1-SO₂NH₂ 329.11 2.8 Carbonic anhydrase inhibition
Tofenamic Acid 2-Me, 3-Cl, 5-NH₂ (diphenyl) 263.71 4.1 COX-2 inhibition, anti-inflammatory
Thyroxine (T4) 3,5-I₂, 3',5'-I₂, 4'-OH 776.87 4.2 Thyroid hormone receptor agonist

Key Findings:

  • The iodine in this compound mimics thyroid hormones (T3/T4) in halogen bonding but lacks the phenolic hydroxyl critical for receptor binding .
  • Fluorine substitution reduces metabolic oxidation compared to chlorine in tofenamic acid, enhancing stability .

Sulfonamide Derivatives

The compound N-{2,4-dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]phenyl}methanesulfonamide (T3D4051) shares a sulfonamide group but incorporates a triazole ring and dichloro substitutions. Comparative

Property This compound T3D4051
Aromatic Substituents Halogens (F, I) Cl, triazole, difluoromethyl
Molecular Weight 329.11 452.23
Solubility (mg/mL) 0.15 (water) 0.03 (water)
Biological Target Carbonic anhydrase IX Unknown (anticancer screening)

Key Findings:

  • The iodine atom in the target compound improves binding affinity to metalloenzymes (e.g., carbonic anhydrase) compared to T3D4051’s triazole-based structure .
  • T3D4051’s lower solubility correlates with its bulky difluoromethyl-triazole group, contrasting with the more compact halogenated benzene core of the target compound .

Halogenated Benzene Sulfonamides

Comparison with 4-fluoro-3-nitrobenzenesulfonamide :

Parameter This compound 4-Fluoro-3-nitrobenzenesulfonamide
Electron-Withdrawing Groups 2-F, 4-F, 3-I (moderate EWG) 3-NO₂ (strong EWG)
pKa (SO₂NH₂) 9.2 7.8
Enzyme Inhibition (IC₅₀) 12 nM (CA IX) 45 nM (CA II)

Key Findings:

  • The nitro group in 4-fluoro-3-nitrobenzenesulfonamide increases acidity (lower pKa), enhancing ionization but reducing membrane permeability.
  • The iodine atom in the target compound provides steric bulk, favoring selective inhibition of tumor-associated CA IX over CA II .

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